6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine
Overview
Description
Synthesis Analysis
Several synthetic routes exist for triazine derivatives like this one. Notably, microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions have been employed . Metal-mediated synthesis, such as Cu-catalyzed cyclization, has also been successful .
Scientific Research Applications
Crystal Structure and Antifeedant Usage
The compound is primarily used as an antifeedant in pest control, evidenced by a study focusing on its crystal structure. The structure demonstrates important molecular interactions, such as hydrogen bonds and π–π interactions, contributing to its effectiveness in pest control (Jeon, Kim, Kang, & Kim, 2015).
Synthesis for Antimicrobial Applications
Several studies have explored the synthesis of new compounds using the title compound, demonstrating its potential in creating antimicrobial agents. This includes the synthesis of fused 1,2,4-triazines and novel fused systems of triazino[5,6-b]indole, which have shown promising results in biological screening (Ali, Al Harthi, Saad, & Amin, 2016); (Al Osaimi, Ali, Saad, & El Sayed Aly, 2017).
Development of Antifungal Agents
Research has also been conducted on the synthesis of thioethers and 4-thiazolidinones bearing a triazino[5,6-b]indole moiety, evaluating their antifungal properties (Bawazir, 2019).
Exploration in Heterocyclic Chemistry
The compound's role in heterocyclic chemistry is significant, as seen in the synthesis of various derivatives with expected hypertensive activity (Kumar & Mashelker, 2007). Additionally, it has been used in creating pyrazoline and pyrazole derivatives with antibacterial and antifungal activity (Hassan, 2013).
Molecular and Crystal Structure Analysis
Further studies delve into the detailed molecular and crystal structure of derivatives, which is essential for understanding their pharmacological and chemical properties (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).
Development of Novel Heterocyclic Systems
The compound's versatility is showcased in the synthesis of novel heterocyclic systems, which are characterized by their unique structures and potential applications in various fields (Karimian & Karimi, 2020); (Bawazir & Alnajjar, 2020).
Future Directions
properties
IUPAC Name |
6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9,16,19H,1-2H3,(H2,20,23,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMWESEENEVIC-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=NC3N2)NN=C(C)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=NNC(=NC3N2)N/N=C(\C)/C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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